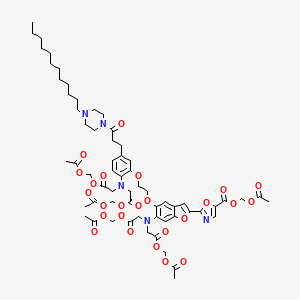
Tricyclodecenyl acetate-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclodecenyl acetate-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of tricyclodecenyl acetate. This compound is used primarily in research settings, particularly in studies involving stable isotope tracing and quantitation during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclodecenyl acetate-13C2 typically involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst such as triflic acid. The reaction mixture is then distilled in the presence of a base to isolate the ester . This method is practical and economical, allowing for the production of high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The use of triflic acid as a catalyst and a base for neutralization during distillation is crucial for obtaining a high-purity product .
化学反応の分析
Types of Reactions
Tricyclodecenyl acetate-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound alcohol .
科学的研究の応用
Tricyclodecenyl acetate-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways and mechanisms in living organisms.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new compounds.
Industry: Applied in the production of fragrances and flavors due to its unique chemical properties.
作用機序
The mechanism of action of tricyclodecenyl acetate-13C2 involves its incorporation into molecules as a stable isotope. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design .
類似化合物との比較
Similar Compounds
Tricyclodecenyl acetate: The non-labeled version of the compound.
Tricyclodecenyl propionate: Another ester derivative of tricyclodecenyl.
Tricyclodecenyl butyrate: A similar compound with a different ester group.
Uniqueness
Tricyclodecenyl acetate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This labeling allows for precise tracking and quantitation in various studies, setting it apart from its non-labeled counterparts .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
194.24 g/mol |
IUPAC名 |
8-tricyclo[5.2.1.02,6]dec-3-enyl acetate |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/i1+1,7+1 |
InChIキー |
RGVQNSFGUOIKFF-SPBYTNOZSA-N |
異性体SMILES |
[13CH3][13C](=O)OC1CC2CC1C3C2C=CC3 |
正規SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


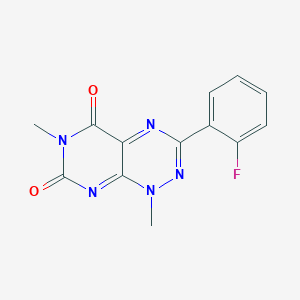
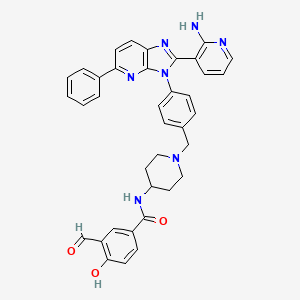
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
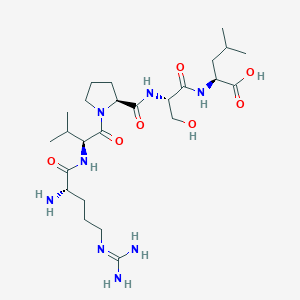
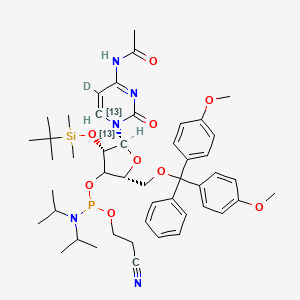

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

